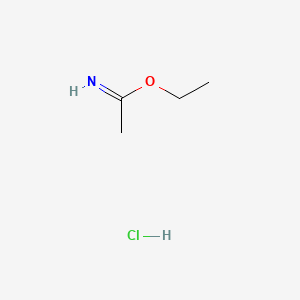

Ethyl acetimidate hydrochloride

Description

Historical Context and Evolution of Amidination Reagents in Protein Chemistry

The chemical modification of proteins is a fundamental technique for elucidating their structure-function relationships. Among the various methods developed, amidination, the conversion of primary amines to amidines, has proven to be particularly useful.

Early Amidines and Their Applications

Amidines are a class of organic compounds characterized by the functional group C(=NH)NH2. nih.gov In medicinal chemistry, amidine-containing compounds are of significant interest due to their ability to form non-covalent interactions with molecular targets like proteins and DNA. nih.gov Their utility in protein chemistry stems from their capacity to modify primary amino groups, such as the ε-amino group of lysine (B10760008) residues. elsevierpure.com Early modifications involving reagents like acetic anhydride (B1165640) or trinitrobenzenesulfonic acid would alter both the size and the charge of the amino group. elsevierpure.com Other reagents, such as dicarboxylic acid anhydrides, would even reverse the charge from positive to negative. elsevierpure.com The development of amidination offered a way to modify lysine residues while preserving their positive charge, a crucial feature for maintaining protein structure and function. elsevierpure.com

Development and Significance of Imidates, including Ethyl Acetimidate

Imidates, also known as imidoesters, are derivatives of carboxylic acids and are key precursors in the synthesis of amidines. researchgate.netrroij.com The Pinner synthesis, a classic method, involves the reaction of a nitrile with an alcohol in the presence of hydrogen chloride to form an alkyl imidate, which can then be converted to an amidine. researchgate.netrroij.com Ethyl acetimidate, along with its counterpart methyl acetimidate, emerged as a popular imidoester reagent for protein modification. researchgate.net Its significance lies in its ability to specifically target and react with primary amino groups under mild conditions, making it a suitable tool for studying proteins. elsevierpure.comresearchgate.net The use of ethyl acetimidate allows for the modification of lysine residues while retaining their positive charge, which is critical for preserving the native structure of proteins and nucleoproteins like chromatin. elsevierpure.comnih.gov This property makes it a valuable reagent for mapping the available lysine residues in complex biological structures. nih.gov

Chemical Reactivity and Mechanism of Action in Biological Systems

The utility of ethyl acetimidate hydrochloride in biochemical research is centered on its specific reaction with primary amines, particularly the side chains of lysine residues in proteins.

Amidination Reaction with Primary Amines (Lysine Residues)

Formation of N-Alkyl Amidines

The reaction between ethyl acetimidate and a primary amine, such as the ε-amino group of a lysine residue, results in the formation of an N-substituted amidine. Specifically, an acetimidyl group is added to the lysine's amino group. This process can be reversed under certain conditions, for instance, by using methylamine (B109427) buffers. nih.gov The formation of these N-alkyl amidines is a key step in various applications, including the determination of protein primary structure. nih.gov

Retention of Positive Charge on Modified Lysine Residues

A crucial feature of the amidination of lysine with ethyl acetimidate is the preservation of the positive charge on the modified residue. elsevierpure.comnih.gov The ε-amino group of lysine is protonated at physiological pH, carrying a positive charge. The resulting N-substituted amidine group also remains positively charged. This is in contrast to other modifications like acetylation, which neutralize the charge. elsevierpure.com The retention of this positive charge is vital for maintaining the native conformation and function of many proteins, as lysine residues are often involved in electrostatic interactions that stabilize protein structure or are part of active sites. elsevierpure.comnih.govnih.gov

Research Findings on Ethyl Acetimidate Modification

| Study Subject | Key Findings | Reference |

| Thymus Chromatin | Extensive modification with ethyl acetimidate (up to 90% of lysyl residues) retained the positive charge and a high degree of the native nucleoprotein structure. The observed minor alterations were attributed to a weakening of histone H1-DNA interactions. | nih.gov |

| Horse Liver Alcohol Dehydrogenase | Differential labeling with ethyl and methyl acetimidate identified a specific lysine residue (Lys-228) in the active site whose modification led to a 13-fold enhancement of enzyme activity. | nih.gov |

| General Protein Modification | Amidination of lysine side chains with imidoesters like ethyl acetimidate is a preferred method when the goal is to modify the structure of the ε-amino group while maintaining the positive charge, thus often not disrupting the overall protein structure. | elsevierpure.com |

Hydrolysis Kinetics and Stability in Aqueous Environments

The utility of this compound in aqueous research environments is dictated by its stability and the rate at which it undergoes hydrolysis. While detailed quantitative kinetic data for ethyl acetimidate is not extensively documented in foundational studies, research on the closely related analog, methyl acetimidate, provides critical insights into its behavior. The hydrolysis of the imidoester is a competing reaction to the desired amidination of protein amino groups.

The rate of this hydrolysis is dependent on factors such as pH and temperature. Understanding these kinetics is essential for optimizing reaction conditions to favor protein modification over reagent degradation.

The pH of the aqueous solution has a complex and significant effect on the rate of hydrolysis for imidoesters like ethyl acetimidate. Studies on methyl acetimidate have shown that between pH 6.8 and 8.8, the rate of hydrolysis decreases as the pH increases. Conversely, the rate of the desired amidination reaction with protein amino groups increases over this same pH range. This inverse relationship is advantageous for biochemical applications, as conducting the modification reaction at a slightly alkaline pH (typically between 8.0 and 9.0) maximizes the yield of the amidinated product while minimizing the loss of the reagent to hydrolysis.

| pH Range (for Methyl Acetimidate) | Effect on Hydrolysis Rate |

| 6.8 to 8.8 | Rate of hydrolysis decreases |

This data is based on studies of the analogous compound, methyl acetimidate.

Reversibility of Amidination

A significant advantage of using ethyl acetimidate for the modification of amino groups is that the resulting acetimidoyl group can be removed under specific conditions, allowing for the regeneration of the original primary amine. This reversible blocking makes it a powerful tool for transiently protecting amino groups during other chemical reactions or for applications in protein structural analysis where removal of the modifying group is necessary.

The removal of the acetimidoyl group to regenerate the free amine is typically achieved by treating the modified protein with a high concentration of an amine-containing buffer at an alkaline pH. The process works via aminolysis, where the external amine displaces the protein's original amino group from the amidine structure. The high pH is necessary to ensure that the attacking amine is in its unprotonated, nucleophilic state.

Methylamine buffers have been shown to be particularly effective for the rapid and quantitative removal of acetimidoyl groups from modified proteins and peptides. nih.govnih.gov This process, known as methylaminolysis, offers a significant improvement over other methods, such as using ammonia (B1221849) buffers. nih.govnih.gov Incubation of an acetimidated protein in a concentrated methylamine buffer at high pH leads to efficient regeneration of the native lysine and N-terminal amino groups. nih.govnih.gov This procedure has been shown to proceed without causing deleterious effects to the primary structure of the protein. nih.govnih.gov

| Parameter | Value |

| Reagent | Methylamine/HCl buffer |

| Concentration | 3.44 M |

| pH | 11.5 |

| Temperature | 25°C |

| Half-life of Acetimidoyl Group Removal | ~26 minutes |

| Time for >95% Removal | 4 hours |

Data from a study on fully amidinated proteins. nih.govnih.gov

Comparative Analysis with Other Amine-Modifying Reagents

Ethyl acetimidate and the resulting amidination offer distinct advantages compared to other common amine-modifying reagents, particularly in the context of protein structural studies.

vs. Acetic Anhydride and Citraconic Anhydride : Reagents like acetic anhydride and citraconic anhydride react with the primary amino groups of lysine, but in doing so, they neutralize or reverse the positive charge of the amine. nih.gov This alteration of charge can lead to significant perturbations in the protein's structure and function. In contrast, amidination with ethyl acetimidate converts the primary amine to an N-substituted amidine, which retains a positive charge at physiological pH. This preservation of charge often results in a modified protein that more closely resembles its native state. nih.gov

vs. Citraconoylation and Maleoylation : The regeneration of amino groups from proteins modified with ethyl acetimidate via methylaminolysis makes amidination a valuable alternative to modifications like citraconoylation and maleoylation in structural studies. nih.govnih.gov The mild and efficient reversal conditions allow for applications such as peptide mapping and sequencing where temporary blockage of lysine residues is required. nih.govnih.gov

Differentiation from Acetylating Agents (e.g., Acetic Anhydride)

A critical distinction in protein modification is the choice between amidinating agents like this compound and acetylating agents such as acetic anhydride. While both react with the primary amino groups of lysine, the outcomes of the reactions are fundamentally different, particularly concerning the charge of the modified residue.

In contrast, acetic anhydride is an aggressive acetylating agent that reacts with lysine's amino group to form an acetyl-lysine derivative. elsevierpure.comresearchgate.net This acetylation reaction neutralizes the positive charge of the lysine side chain, converting it to a neutral amide group. elsevierpure.comnih.gov The loss of this positive charge can lead to significant structural perturbations by disrupting critical electrostatic interactions, potentially causing protein destabilization, aggregation, or loss of function. nih.govnih.gov Therefore, the near-native character of amidinated proteins is in stark contrast to the more extensive structural alterations often observed in acetylated proteins. nih.gov

Table 1: Comparison of this compound and Acetic Anhydride

| Property | This compound | Acetic Anhydride |

| Chemical Formula | C₄H₁₀ClNO | C₄H₆O₃ |

| Molecular Weight | 123.58 g/mol sigmaaldrich.com | 102.09 g/mol noaa.gov |

| Reaction with Lysine | Amidination elsevierpure.com | Acetylation elsevierpure.com |

| Effect on Lysine Charge | Positive charge is retained nih.gov | Positive charge is neutralized nih.gov |

| Structural Impact | Minimal structural alteration; retains near-native character nih.gov | Can cause significant structural changes due to charge loss nih.gov |

| Melting Point | 112-114 °C sigmaaldrich.com | -73.1 °C wikipedia.org |

| Boiling Point | 57.3 °C at 760 mmHg molbase.com | 139.8 °C wikipedia.org |

| Solubility in Water | Soluble (50 mg/mL) sigmaaldrich.com | Decomposes in water to form acetic acid wikipedia.org |

Comparison with Other Imidates (e.g., Methyl Acetimidate)

Within the class of imidoester reagents, ethyl acetimidate is often compared with its close analog, methyl acetimidate. Both compounds serve the same primary function: the amidination of primary amines in proteins. elsevierpure.com They share a similar reaction mechanism and both preserve the positive charge of the modified lysine residue. elsevierpure.com In many applications, they can be used interchangeably to study protein structure and function.

The primary difference between the two lies in the alkyl group attached to the ester oxygen—an ethyl group in ethyl acetimidate and a methyl group in methyl acetimidate. sigmaaldrich.comsigmaaldrich.com This seemingly minor structural difference can lead to variations in reactivity and steric hindrance. For example, in differential labeling experiments, the two reagents have been used to distinguish between lysine residues with different accessibilities. In one study, ethyl acetimidate was used to modify the more exposed lysine residues, while the smaller and potentially more reactive methyl acetimidate was subsequently used to modify a specific lysine residue protected within an enzyme's active site. nih.gov

Furthermore, the nature of the alkoxy leaving group (ethoxy for ethyl acetimidate, methoxy (B1213986) for methyl acetimidate) influences the electrophilicity of the imidate carbon. While direct comparisons of reaction rates in protein modification are not always straightforward, studies with other imidates have shown that more electron-withdrawing leaving groups can enhance reactivity. For instance, a reaction that yielded ~60% of the product with ethyl acetimidate gave a much higher yield (>90%) with a more reactive trichloroethyl imidate under the same conditions. orgsyn.org This suggests that subtle differences in the electronic and steric properties between ethyl and methyl acetimidate could influence reaction kinetics and yields in specific contexts, although for most general purposes their function is analogous.

Table 2: Comparison of Ethyl Acetimidate and Methyl Acetimidate Hydrochlorides

| Property | This compound | Mthis compound |

| Chemical Formula | C₄H₁₀ClNO | C₃H₈ClNO |

| Molecular Weight | 123.58 g/mol sigmaaldrich.com | 109.55 g/mol sigmaaldrich.com |

| CAS Number | 2208-07-3 sigmaaldrich.com | 14777-27-6 sigmaaldrich.com |

| Melting Point | 112-114 °C sigmaaldrich.com | 105 °C (decomposes) sigmaaldrich.com |

| Leaving Group | Ethanol (B145695) | Methanol |

| Key Application | Amidination of primary amines (e.g., lysine) elsevierpure.com | Amidination of primary amines (e.g., lysine) elsevierpure.com |

| Research Note | Used for general modification of accessible lysines. nih.gov | Used for differential labeling of protected or less accessible lysines. nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl ethanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-3-6-4(2)5;/h5H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMHMVLZFAJNOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883809 | |

| Record name | Ethanimidic acid, ethyl ester, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2208-07-3 | |

| Record name | Ethanimidic acid, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acetimidate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl acetimidate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanimidic acid, ethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanimidic acid, ethyl ester, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethoxyethylideneammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications in Protein and Peptide Chemistry

Protein Modification for Structure-Function Elucidation

By reacting with lysine (B10760008) residues, ethyl acetimidate hydrochloride allows for their targeted modification. This specificity is crucial for investigating the role of individual or groups of lysine residues in a protein's mechanism of action.

The reaction of ethyl acetimidate with lysine residues is dependent on their accessibility on the protein surface. Buried or sterically hindered lysine residues will not react, or will react at a much slower rate than those that are exposed to the solvent. This property allows researchers to map the topography of a protein or nucleoprotein complex. For instance, studies on chromatin have utilized ethyl acetimidate to determine which lysyl residues in histones are available for interaction. nih.gov By analyzing the extent of modification of different lysine residues, a map of the accessible amino groups can be generated, providing insights into the protein's three-dimensional structure and its interactions with other molecules like DNA. nih.govresearchgate.net

A key application of ethyl acetimidate is to identify lysine residues that are critical for a protein's function, such as those located in an enzyme's active site. A differential labeling strategy can be employed, where the protein's active site is first protected by a ligand or substrate. Then, the accessible, non-essential lysine residues are modified with ethyl acetimidate. After removing the protecting ligand, the now-exposed active-site lysine can be modified with a radiolabeled version of the reagent, such as methyl acetimidate.

This approach was successfully used to identify a crucial lysine residue in horse liver alcohol dehydrogenase. nih.gov The modification of this specific residue, Lys-228, with an acetimidyl group resulted in a significant enhancement of enzyme activity, demonstrating its involvement in the catalytic process. nih.gov

| Enzyme | Modification Strategy | Identified Residue | Effect on Activity |

| Horse Liver Alcohol Dehydrogenase | Differential labeling with ethyl acetimidate and methyl(14C)acetimidate | Lysine-228 | 13-fold increase |

Understanding how chemical modifications affect a protein's structure and stability is essential. The amidination of lysine residues by ethyl acetimidate is considered a relatively conservative modification.

A significant advantage of using ethyl acetimidate is that it preserves the positive charge of the modified lysine residue. This is critical because it minimizes large-scale electrostatic disturbances that could lead to protein denaturation. Research on chromatin demonstrated that even after extensive amidination, where up to 90% of the lysyl residues in the histones were substituted, the nucleoprotein complex largely retained its native structure. nih.gov This high degree of structural preservation underscores the utility of ethyl acetimidate for creating modified, yet functionally viable, proteins for further study. nih.gov

Enzymatic Activity Modulation through Amidination

Amidination with this compound can influence the activity and stability of enzymes. By altering the chemical environment of surface lysine residues, it is possible to enhance certain enzymatic properties.

Pyranose-2-oxidase (P2O), a flavoenzyme that catalyzes the oxidation of aldopyranose sugars, is an example of an enzyme whose stability can be influenced by chemical modification. nih.gov While direct studies on the stabilization of pyranose-2-oxidase specifically with this compound are not extensively detailed in the provided search results, the principle of enzyme stabilization through surface modification is a known strategy. nih.govnih.gov The modification of lysine residues can lead to altered intramolecular interactions, potentially resulting in a more rigid and stable protein structure. This can be particularly beneficial in biotechnological applications where enzymes are required to function under harsh conditions. nih.govnih.gov

This compound has been used in the preparation of amidinated carbonic anhydrase. sigmaaldrich.com This process involves the chemical modification of human erythrocyte carbonic anhydrase with the reagent. sigmaaldrich.com The goal of such a modification is often to study the role of specific lysine residues in the enzyme's function or to enhance its stability. The reaction of ethyl acetimidate with the lysine residues of carbonic anhydrase results in the conversion of the primary amino groups to acetimidyl groups, while retaining the positive charge.

Table 1: Key Features of Amidinated Carbonic Anhydrase Preparation

| Feature | Description |

| Reagent | This compound |

| Enzyme | Human Erythrocyte Carbonic Anhydrase |

| Reaction | Amidination of lysine residues |

| Outcome | Retention of positive charge on modified residues |

Immunochemical Characterization of Modified Proteins

Studies on thymus chromatin have shown that extensive modification with ethyl acetimidate, affecting up to 90% of the lysyl residues of histones, can be achieved while largely preserving the native structure of the nucleoprotein. nih.gov The immunochemical characterization of this amidinated chromatin indicated that the primary structural changes were related to a weakening of the interaction between histone H1 and DNA. nih.gov This demonstrates the utility of ethyl acetimidate as a reagent for mapping the accessible lysyl residues in nucleoproteins and for studying the structural and immunochemical consequences of their modification. nih.gov

Bioconjugation Strategies in Molecular Biology

Bioconjugation is the covalent linking of two molecules, at least one of which is a biomolecule. This compound plays a role in these strategies by providing a means to activate molecules for subsequent conjugation to proteins and other biomolecules. mdpi.comnih.gov

Facilitating Conjugation to Proteins and Biomolecules

This compound can be used to create reactive intermediates that readily conjugate to proteins. While not a direct cross-linking agent itself, its reaction with primary amines is a fundamental step in more complex bioconjugation schemes. sigmaaldrich.com This reactivity allows for the attachment of various labels, probes, or other molecules to a protein of interest. mdpi.com

Creation of Probes and Diagnostic Tools

The ability to attach molecules to proteins is fundamental to the creation of probes and diagnostic tools. amerigoscientific.com By using reagents like this compound to modify proteins, it is possible to introduce functionalities that can be used for detection or imaging. For instance, a molecule with a fluorescent tag could be conjugated to an antibody that specifically targets a cancer cell. The underlying chemistry facilitated by reagents that modify amino groups is a key component in the development of such diagnostic tools. amerigoscientific.com

Applications in Proteomics Research

Proteomics, the large-scale study of proteins, benefits greatly from chemical reagents that can modify proteins in a controlled and informative manner. brieflands.comresearchgate.net this compound serves as such a tool, enabling researchers to probe protein structure and function in ways that would otherwise be difficult to achieve. brieflands.comresearchgate.net Its utility stems from its ability to react specifically with primary amino groups, such as the epsilon-amino group of lysine residues, while preserving the positive charge of the modified group. nih.gov

Protein Footprinting and Topographical Studies

Protein footprinting is a powerful technique used to map the surface of a protein and identify regions involved in interactions with other molecules. This compound is employed in these studies to modify accessible lysine residues. The pattern of modification can reveal which parts of the protein are exposed on the surface and which are buried within its three-dimensional structure or shielded by binding partners.

By using this compound, researchers can gain insights into the spatial arrangement of proteins within larger macromolecular complexes. When a protein is part of a complex, the lysine residues at the interface between interacting proteins will be less accessible to modification by this compound compared to when the protein is in its free form. This difference in reactivity allows for the identification of the contact surfaces between proteins. For instance, studies on chromatin have utilized ethyl acetimidate to probe the interactions between histones and DNA, revealing that extensive modification of histone lysine residues with this reagent leads to a weakening of the interactions of histone H1 with DNA. nih.gov This demonstrates the reagent's utility in mapping the spatial organization of nucleoproteins. nih.gov

The binding domains of proteins are critical for their function, and identifying the specific amino acid residues within these domains is a key aspect of biochemical research. This compound can be used to pinpoint the location of essential lysine residues in binding sites. In a technique known as differential labeling, a protein's binding site is first protected by its ligand or a binding partner. Subsequently, the exposed lysine residues are modified with a non-radioactive version of the reagent. After removing the protecting ligand, the now-exposed lysine residue in the binding site can be specifically labeled with a radioactive or otherwise tagged version of an acetimidate, such as methyl acetimidate. This approach was successfully used to identify a critical lysine residue (Lys-228) in the active site of horse liver alcohol dehydrogenase. nih.gov

| Application | Technique | Finding | Model System |

| Probing Spatial Relationships | Chemical Modification with Ethyl Acetimidate | Weakening of histone H1-DNA interactions upon extensive lysine modification. nih.gov | Thymus Chromatin nih.gov |

| Identification of Binding Site Residues | Differential Labeling with Ethyl and Methyl Acetimidate | Identification of Lys-228 as a key residue in the active site. nih.gov | Horse Liver Alcohol Dehydrogenase nih.gov |

Two-Dimensional Electrophoresis of Proteins

Two-dimensional (2D) gel electrophoresis is a high-resolution technique for separating complex mixtures of proteins based on two independent properties: their isoelectric point (pI) in the first dimension and their molecular weight in the second. nih.govnih.gov This method is a cornerstone of proteomics, allowing for the visualization and quantification of thousands of proteins simultaneously. nih.gov

Isoelectric focusing (IEF), the first dimension of 2D electrophoresis, requires the establishment of a stable pH gradient. nih.gov This is typically achieved using a mixture of small, amphoteric molecules called carrier ampholytes. nih.govisogen-lifescience.comaeslifesciences.com These compounds migrate in an electric field to their respective isoelectric points, creating a continuous pH gradient. researchgate.net While not directly this compound, related chemical strategies involving the modification of polyamines are used to synthesize complex mixtures of ampholytes that can form these essential pH gradients. researchgate.netgoogle.com The goal is to create a diverse set of molecules with a wide range of pI values to ensure a smooth and linear pH gradient for optimal protein separation. isogen-lifescience.comaeslifesciences.com

Mass Spectrometry-Based Protein Analysis

This compound is utilized as a chemical probe for studying protein structure through mass spectrometry (MS). The reagent specifically reacts with the primary amino groups of lysine residues and the N-terminus of proteins in a process called amidination. nih.gov This modification is particularly useful because it preserves the positive charge of the lysine side chain, which minimizes disruptions to the protein's native structure compared to other modifications like acetylation. nih.gov

The core principle of its application in MS-based analysis lies in covalent labeling. nih.gov By treating a protein with ethyl acetimidate, solvent-accessible lysine residues are modified. The protein is then enzymatically digested into smaller peptides, and this mixture is analyzed by mass spectrometry. acs.org The ethyl acetimidate modification adds a specific mass to the peptides containing a reactive lysine, allowing researchers to identify which lysine residues are exposed on the protein's surface. This mapping of accessible residues provides low-resolution structural information about the protein's topology. nih.govnih.gov Furthermore, the reaction is reversible; the acetimidoyl groups can be removed under specific conditions, which can be advantageous for certain structural study workflows. nih.gov

Quantification of Modified Peptides

The modification of peptides with ethyl acetimidate can be quantified using mass spectrometry, providing insights into the stoichiometry of accessible lysine residues. The fundamental principle relies on the differential analysis of mass spectra. When a protein is treated with ethyl acetimidate, a known mass is added to each modified lysine residue. In the subsequent mass spectrometry analysis, the signal intensities of the modified peptides are compared to their unmodified counterparts.

This ratio of signal intensities allows for the relative quantification of the modification at each specific site. waters.com For instance, a high ratio of modified to unmodified peptide indicates that the lysine residue in that peptide is highly accessible to the solvent and reagent. This quantitative data is crucial for comparing conformational changes in a protein under different conditions, such as before and after ligand binding. nih.gov While complex, methods are continuously being developed to improve the confidence and accuracy of identifying and quantifying such modified peptides in proteomic experiments. chemrxiv.org

Application in Gene Expression Analysis (MAGE)

While this compound does not directly analyze gene expression, it serves as an important tool for studying the proteins that regulate it, such as histones. The expression of certain gene families, like the Melanoma-associated antigens (MAGE), is known to be controlled by epigenetic mechanisms, including the post-translational modification of histone proteins. nih.govnih.gov

Ethyl acetimidate has been successfully used to modify and characterize chromatin, the complex of DNA and histone proteins. nih.gov Researchers have used the reagent to substitute up to 90% of the lysyl residues on histones. nih.gov By mapping the accessibility of these lysine residues under different cellular conditions, scientists can infer changes in chromatin structure. Therefore, ethyl acetimidate can be used as a structural probe to investigate how the conformation of chromatin changes during the activation or silencing of MAGE genes, providing an indirect but valuable link between protein structure and gene expression regulation. nih.govnih.gov

Cross-Linking Methodologies

Homobifunctional and Heterobifunctional Cross-Linking Reagents

Cross-linking reagents are classified based on their reactive ends. nih.gov

Homobifunctional Reagents : These molecules possess two identical reactive groups, connected by a spacer arm. They are typically used to link identical functional groups, such as two primary amines on lysine residues. Diimidoesters, like dimethyl suberimidate (DMS), are classic examples of amine-reactive homobifunctional cross-linkers that utilize the same imidoester chemistry as ethyl acetimidate. They react with lysine residues to form stable covalent bonds, providing distance constraints based on the length of their spacer arm. nih.gov

Heterobifunctional Reagents : These reagents have two different reactive groups at the ends of their spacer arm. This allows for a more controlled, two-step conjugation of different functional groups. A related example is ethyl bromoacetimidate, which contains an NH2-specific imidoester group on one end and a nucleophile-reactive bromoacetyl group on the other. nih.gov This design allows the reagent to first react with a lysine residue and then, in a second step, cross-link to a nearby nucleophilic residue like histidine. nih.gov

| Reagent Type | Description | Reactive Groups | Example Chemistry |

|---|---|---|---|

| Homobifunctional | Contains two identical reactive groups. | Amine-to-Amine | Diimidoesters (e.g., Dimethyl suberimidate) |

| Heterobifunctional | Contains two different reactive groups. | Amine-to-Nucleophile | Ethyl bromoacetimidate |

Intra- and Intermolecular Cross-Linking Studies

Cross-linking reagents can form two types of links, both of which provide valuable structural information upon analysis by mass spectrometry. nih.gov

Intramolecular Cross-Links : These are links formed between two amino acid residues within the same polypeptide chain. Identifying these links provides distance constraints that are crucial for refining models of a protein's tertiary structure and understanding its folding and conformational dynamics. youtube.com

Intermolecular Cross-Links : These links are formed between amino acid residues on two different polypeptide chains. The identification of intermolecular cross-links is direct evidence of a protein-protein interaction and helps to map the specific interfaces between the interacting proteins. youtube.com

The general workflow for these studies involves treating the protein or protein complex with the cross-linking reagent, digesting the cross-linked product with an enzyme like trypsin, and then analyzing the resulting peptide mixture by LC-MS/MS to identify the covalently linked peptides. acs.orgyoutube.com

Challenges in Cross-Linking Studies

The reaction of ethyl acetimidate with primary amino groups, such as the ε-amino group of lysine residues, results in the formation of an acetamidinium (B1228376) ion. This conversion retains the positive charge of the original amino group, which is a significant advantage in maintaining the native-like structure of modified proteins. Bifunctional versions of imido esters, known as bisimidoesters, can be used to form cross-links between protein subunits. However, the stability and cleavability of the resulting amidine linkage present unique challenges.

Amidine Stability to Acid Hydrolysis

The amidine bond is known to be relatively stable under acidic conditions. scielo.br The acid-catalyzed hydrolysis of amides and related compounds typically proceeds via an A-2 mechanism, involving a bimolecular attack of water on the protonated substrate. jcsp.org.pkresearchgate.net Studies on the hydrolysis of N,N'-dimethylformamidine have shown that it is quite stable in acid solution, a characteristic attributed to the difficulty of eliminating a relatively strong base (like methylamine) from the tetrahedral intermediate that forms during the reaction. nih.gov

This inherent stability suggests that amidine cross-links in proteins would resist cleavage under moderately acidic conditions, which can be advantageous for studies requiring stable conjugates. However, this stability also poses a challenge when controlled cleavage of the cross-link is desired for analytical purposes, such as in mass spectrometry-based structural proteomics. While amides can be hydrolyzed under harsh acidic conditions (e.g., concentrated acid at high temperatures for extended periods), these conditions would also lead to the hydrolysis of peptide bonds, thus destroying the protein's primary structure. researchgate.netkhanacademy.orggoogle.com

Table 1: General Conditions for Hydrolysis of Amide and Amidine Linkages

| Linkage Type | Condition | Reagents | Temperature | Outcome |

| Amide (Peptide Bond) | Strong Acid Hydrolysis | Concentrated HCl or H₂SO₄ | ~100-110°C | Cleavage to constituent amino acids |

| Amide (Peptide Bond) | Strong Base Hydrolysis | Concentrated NaOH or KOH | Boiling | Cleavage to carboxylate salts and free amines |

| Amidine | Aqueous Hydrolysis | Water/Heat | Heating | Hydrolysis to acetic acid and ammonium (B1175870) salt |

| Amidine | Acid-Catalyzed Hydrolysis | Dilute to Moderate Acid | Elevated | Generally slow hydrolysis |

This table presents generalized conditions. Specific rates depend on the exact molecular structure, solvent, and catalysts.

Cleavage of Amidines

The deliberate cleavage of amidine cross-links is a significant hurdle. Unlike disulfide bonds, which are readily cleaved by reducing agents, or other chemically labile linkers specifically designed for cleavage, the amidine bond does not have a widely adopted, mild, and specific cleavage method. researchgate.net

The primary method for cleaving the C-N bond of an amidine is through hydrolysis, which, as noted, typically requires harsh conditions that are incompatible with maintaining the integrity of the protein. umich.eduarkat-usa.orgnih.gov Research into alternative cleavage methods for robust amide bonds has explored reagents like hydroxylamine (B1172632), which can act as a powerful nucleophile. umich.edu However, the development of a selective cleavage protocol for amidine cross-links that leaves the peptide backbone intact remains a challenge in the field of protein chemistry. This limitation restricts the utility of simple bisamidinating cross-linkers in applications that rely on cleavability for downstream analysis, such as identifying cross-linked peptides by mass spectrometry. researchgate.net

Peptide Synthesis and Derivatization

While this compound is primarily known as a protein modification reagent, its potential applications extend to the synthesis and derivatization of peptides and their building blocks.

Intermediate in Peptide Bond Formation

The formation of a peptide bond is a condensation reaction that requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amino group. researchgate.net Common methods employ coupling reagents like carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., BOP, PyBOP) to form highly reactive intermediates such as O-acylisourea or active esters. nih.govbioascent.com

Theoretically, an imidate like ethyl acetimidate could act as a precursor in peptide bond formation. The reaction of an N-protected amino acid with ethyl acetimidate could potentially form an acyl-imidate intermediate. However, this is not a standard or efficient method for peptide synthesis. The reactivity of the imidate is generally directed towards reaction with amines to form amidines, not towards activating a carboxyl group for subsequent amide bond formation. The established Pinner reaction, used to synthesize imidates from nitriles and alcohols, does not readily translate into a practical peptide coupling strategy. arkat-usa.org The literature on peptide synthesis is dominated by other, more efficient and reliable activation methods that minimize side reactions and racemization. researchgate.net

Synthesis of Unnatural Amino Acid Derivatives

The synthesis of unnatural amino acids is a cornerstone of medicinal chemistry and protein engineering, allowing for the introduction of novel functionalities. nih.gov this compound can be used for the derivatization of existing amino acids, particularly at primary amine sites. The most common example is the conversion of the ε-amino group of a lysine residue into an acetamidinium group. researchgate.net This modification alters the pKa of the side chain and its hydrogen bonding potential while preserving its positive charge.

While this demonstrates derivatization, the use of ethyl acetimidate to build novel, standalone unnatural amino acids from simpler precursors is not a widely reported strategy. Synthetic routes for unnatural amino acids more commonly involve methods like the Strecker synthesis, alkylation of glycine (B1666218) enolates, or various cross-coupling reactions. bioascent.comnih.gov However, ethyl acetimidate has been used in the synthesis of heterocyclic structures derived from amino acids, such as the synthesis of methyl 2-methyl-2-thiazoline-4-carboxylate hydrochloride. researchgate.net This indicates its utility in specific synthetic transformations beyond simple amidination.

Table 2: Examples of Amino Acid Derivatization Reactions

| Reagent | Target Functional Group | Resulting Derivative | Purpose |

| This compound | Primary amine (e.g., Lysine) | Acetamidine (B91507) | Modify charge/pKa, protein modification |

| Alkyl Chloroformates | Primary amine, Carboxyl group | N-alkoxycarbonyl, O-alkyl ester | GC-MS Analysis |

| Silylation Reagents (e.g., MTBSTFA) | Amine, Hydroxyl, Thiol | Silyl ether/amine/thioether | GC-MS Analysis |

| Formaldehyde | Primary/Secondary amines | N-methylation | Proteomics, improve ETD fragmentation |

Cyclization Strategies in Peptide Chemistry

Peptide cyclization is a key strategy to enhance the stability, binding affinity, and bioavailability of peptide-based therapeutics by constraining their conformation. nih.govnih.govnih.gov Numerous methods exist for cyclization, including head-to-tail amide bond formation, disulfide bridge formation, and the use of various chemical linkers. nih.gov

The incorporation of an amidine bond into a cyclic peptide is feasible. Research has shown that a thioamide within a linear peptide can be converted to an amidine as part of a macrocycle. jcsp.org.pk This demonstrates that the amidine functional group is compatible with a cyclic peptide structure. However, strategies that utilize ethyl acetimidate directly to drive the cyclization process are not well-established. A hypothetical approach could involve the amidination of an N-terminal or side-chain amino group, followed by a subsequent intramolecular reaction to close the ring. More commonly, cyclization is achieved through robust amide bond-forming reactions or other bioorthogonal ligations that are highly efficient and sequence-independent. researchgate.netumich.edu

Rapid Removal of Protecting Groups for Primary Structure Determination

The reversible modification of amino groups in proteins and peptides is a critical strategy in the determination of their primary structure. This compound serves as a valuable reagent in this context by reacting with the ε-amino groups of lysine residues, forming a stable acetimidoyl protecting group. This modification is particularly useful as it prevents the cleavage of lysine residues by trypsin, allowing for specific cleavage at arginine residues. Following the separation and analysis of the resulting peptide fragments, the original amino group can be regenerated through a deprotection step. A key advantage of the acetimidoyl group is its rapid and quantitative removal under mild conditions, ensuring the integrity of the peptide's primary structure is maintained.

Research has demonstrated that methylamine (B109427) buffers are highly effective for the swift and complete removal of acetimidoyl groups from proteins and peptides that have been modified with ethyl acetimidate. nih.gov This deprotection is significantly faster compared to other methods, such as using ammonia (B1221849)/HCl buffers under similar conditions. nih.gov

A study detailed the conditions for the efficient removal of these protecting groups. nih.gov When fully acetimidated proteins were incubated in a 3.44 M methylamine/HCl buffer at a pH of 11.5 and a temperature of 25°C, the half-life for the displacement of the acetimidoyl groups was approximately 26 minutes. nih.gov This rate is notably 29 times faster than what is observed with an ammonia/HCl buffer at the same pH and amine concentration. nih.gov An incubation period of 4 hours with methylamine under these conditions resulted in over 95% removal of the acetimidoyl groups. nih.govnih.gov

Crucially, this rapid deprotection process has been shown to have no adverse effects on the primary structure of the protein. nih.gov This was confirmed through amino acid analysis and automated Edman degradation, which showed no deleterious changes to the peptide backbone or amino acid side chains. nih.gov

The practical application of this reversible amidination has been successfully demonstrated in the determination of the amino acid sequence of a mouse immunoglobulin heavy chain peptide. nih.gov The ability to regenerate the amino groups via methylaminolysis makes amidination with ethyl acetimidate a valuable alternative to other reversible modification techniques like citraconoylation and maleoylation in structural studies. nih.govnih.gov

The following table summarizes the research findings on the rapid removal of acetimidoyl protecting groups:

| Parameter | Condition | Result | Reference |

| Deprotection Reagent | 3.44 M Methylamine/HCl Buffer | - | nih.gov |

| pH | 11.5 | - | nih.gov |

| Temperature | 25°C | - | nih.gov |

| Half-life of Deprotection | - | ~26 minutes | nih.gov |

| Deprotection Efficiency | 4-hour incubation | >95% removal | nih.govnih.gov |

| Comparison | vs. Ammonia/HCl buffer | 29 times faster | nih.gov |

| Structural Integrity | Amino acid analysis & Edman degradation | No deleterious effects detected | nih.gov |

Synthesis and Derivatization in Organic Chemistry

Synthetic Routes to Ethyl Acetimidate Hydrochloride

The synthesis of this compound is most famously achieved through methods rooted in the Pinner reaction, though modern adaptations have been developed to improve safety and scalability.

The classical Pinner reaction, first described by Adolf Pinner in 1877, involves the acid-catalyzed addition of an alcohol to a nitrile. jk-sci.comwikipedia.orgnumberanalytics.com In the synthesis of this compound, this translates to the reaction of acetonitrile (B52724) with ethanol (B145695) in the presence of anhydrous hydrogen chloride (HCl) gas. organic-chemistry.orgnih.gov

The mechanism begins with the protonation of the nitrile nitrogen by the strong acid, which activates the nitrile group for nucleophilic attack by ethanol. numberanalytics.comnih.gov The resulting intermediate, an N-protonated imidate, is then attacked by a chloride ion to yield the final this compound salt, also known as a Pinner salt. wikipedia.orgnih.gov To prevent the thermodynamically unstable imidate salt from rearranging into an amide and alkyl chloride, the reaction is typically conducted under anhydrous conditions and at low temperatures. jk-sci.comwikipedia.org

A significant alternative to the traditional Pinner method avoids the direct use of hazardous hydrogen chloride gas. This approach generates HCl in situ through the reaction of acetyl chloride with ethanol. acs.orgnih.govacs.org In a typical procedure, acetyl chloride is added slowly to a cooled solution of acetonitrile and an excess of ethanol. chemicalbook.comgoogleapis.com This method has been shown to be highly efficient, producing this compound in high yields. chemicalbook.comgoogleapis.com After the reaction is complete, the product is often precipitated by adding a less polar solvent, such as tert-butyl methyl ether, followed by filtration and drying. chemicalbook.comgoogleapis.com

Table 1: Representative Conditions for the Synthesis of this compound via an In Situ HCl Generation Method chemicalbook.comgoogleapis.com

| Reactant 1 | Reactant 2 | Reagent | Temperature | Time | Yield |

| Acetonitrile (1.6 kg) | Ethanol (4.3 kg) | Acetyl Chloride (3.67 kg) | -10°C to 0°C | 12 hours | 95% |

Preparation of Ethyl Acetohydroximate and Derivatives

This compound serves as a key starting material for the synthesis of ethyl acetohydroximate (EAH), a versatile reagent used as a protecting group and an intermediate in the synthesis of other compounds. acs.orgnih.gov

Ethyl acetohydroximate is efficiently prepared by reacting this compound with hydroxylamine (B1172632) in the presence of a base. acs.orgacs.org While various bases can be used, studies have shown that potassium carbonate (K2CO3) often provides superior yields compared to others like sodium carbonate or triethylamine. acs.org The choice of solvent is also critical; tetrahydrofuran (B95107) (THF) has been identified as a particularly effective solvent, leading to higher yields and shorter reaction times compared to ether or dichloromethane. acs.org The reaction involves the nucleophilic attack of hydroxylamine on the imidate carbon, followed by elimination of ethanol and neutralization to give the final EAH product. acs.orggoogle.com This method allows for the synthesis of EAH and its derivatives on a gram scale without the need for chromatographic purification. acs.orgnih.gov

Table 2: Optimization of Reaction Conditions for Ethyl Acetohydroximate (EAH) Synthesis acs.org

| Base | Solvent | Reaction Time | Yield of EAH |

| K2CO3 | THF | 4 hours | Good |

| K2CO3 | CH2Cl2 | - | Good |

| K2CO3 | Et2O | - | Moderate |

| Na2CO3 | THF | - | Moderate |

| Et3N | THF | - | Low |

The ethyl acetohydroximate (EAH) synthesized can be further derivatized. A notable transformation involves its conversion into a benzenesulfonylated oxime. acs.orgnih.gov This is typically achieved by reacting EAH with benzenesulfonyl chloride.

This sulfonylated derivative can then undergo a Beckmann rearrangement, a classic reaction in organic chemistry that converts an oxime into an amide. wikipedia.orgmasterorganicchemistry.com The rearrangement is catalyzed by an acid, which protonates the oxygen on the sulfonyl group, turning it into a good leaving group. youtube.comyoutube.com This is followed by the concerted migration of the alkyl group that is anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion. masterorganicchemistry.comyoutube.com Subsequent attack by water leads to the formation of the corresponding N-substituted amide. masterorganicchemistry.comyoutube.com

Synthesis of Heterocyclic Compounds

This compound is a valuable building block for the synthesis of various heterocyclic compounds. One prominent example is its use in the creation of 2-thiazoline derivatives. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Specifically, methyl 2-methyl-2-thiazoline-4-carboxylate hydrochloride can be synthesized from this compound. sigmaaldrich.comsigmaaldrich.com

The synthesis involves the reaction of this compound with an ester of penicillamine (B1679230), such as methyl penicillaminate. researchgate.net In this reaction, the amino group of the penicillamine derivative acts as a nucleophile, attacking the imidate carbon of the ethyl acetimidate. This is followed by an intramolecular cyclization where the thiol group attacks the same carbon, displacing the ethoxy group and forming the five-membered thiazoline (B8809763) ring. researchgate.net This method provides a straightforward route to functionalized thiazoline systems under mild conditions. researchgate.net

Formation of s-Triazine Derivatives

Symmetrical and unsymmetrical 1,3,5-triazines, also known as s-triazines, can be effectively synthesized using this compound. One established method involves the reaction of ethyl acetimidate with an amidine salt. For instance, reacting ethyl acetimidate with benzamidine (B55565) hydrochloride at a moderately elevated temperature of 50-60°C leads to the formation of 2,4-dimethyl-6-phenyl-s-triazine. google.com The reaction proceeds with the crystallization of acetamidine (B91507) hydrochloride as a byproduct. google.com This method is advantageous as it can be extended to prepare a variety of substituted s-triazines by choosing the appropriate amidine salt and imidate. google.com

Another approach to s-triazine synthesis is the cyclotrimerization of imidates. acs.orgrsc.org While traditional methods often rely on the cyclotrimerization of nitriles, the use of imidates provides an alternative route. rsc.org The Pinner triazine synthesis, historically significant, describes the preparation of 2-hydroxyl-4,6-diaryl-s-triazines from aryl amidines and phosgene. wikipedia.orgdrugfuture.com More contemporary methods have been developed for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines from cyanuric chloride through sequential nucleophilic substitution. nih.govnih.gov

The reaction between ethyl acetimidate and 3-hydroxypropionamidine hydrochloride in ethanol at 50°C yields 2-(2-hydroxyethyl)-4,6-dimethyl-s-triazine. google.com Similarly, the reaction with α-phenylacetamidine hydrochloride produces 2-benzyl-4,6-dimethyl-s-triazine. google.com These examples highlight the versatility of this compound in accessing a range of functionalized s-triazine derivatives.

Table 1: Synthesis of s-Triazine Derivatives from this compound

| Amidine Salt | Product | Reaction Conditions | Reference |

| Benzamidine hydrochloride | 2,4-dimethyl-6-phenyl-s-triazine | 50-60°C | google.com |

| 3-Hydroxypropionamidine hydrochloride | 2-(2-hydroxyethyl)-4,6-dimethyl-s-triazine | 50°C in ethanol | google.com |

| α-Phenylacetamidine hydrochloride | 2-benzyl-4,6-dimethyl-s-triazine | 0-100°C | google.com |

Synthesis of Benzimidazole (B57391) Derivatives

Benzimidazoles are a critical class of heterocyclic compounds with a wide array of pharmaceutical applications. This compound serves as a precursor for the synthesis of these derivatives. The general synthesis of benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. wikipedia.orgnih.gov

While direct reactions involving this compound for benzimidazole synthesis are less commonly cited, its derivatives, such as other imidates, are utilized. For example, 2,2,2-trichloroethyl imidates are effective acylating agents for the synthesis of benzimidazoles from o-phenylenediamines under mild conditions. organic-chemistry.org The reaction of o-phenylenediamines with various aldehydes is a widely used method to obtain benzimidazole derivatives. nih.govnih.gov The synthesis of the benzimidazole core is often achieved through condensation reactions that form the imidazole (B134444) ring fused to a benzene (B151609) ring. researchgate.net

Synthesis of Thiazoline Derivatives

This compound is instrumental in the synthesis of thiazoline derivatives. These sulfur and nitrogen-containing heterocycles are components of many biologically active molecules. The reaction of this compound with a β-amino thiol is a common method for constructing the thiazoline ring.

Specifically, methyl 2-methyl-2-thiazoline-4-carboxylate hydrochloride can be synthesized using this compound. sigmaaldrich.comchemicalbook.com The synthesis of 5,5-dimethyl-2-thiazoline-4-carboxylates can be achieved by reacting the methyl or ethyl ester of penicillamine with ethyl acetimidate. researchgate.net This reaction demonstrates the utility of ethyl acetimidate in forming the core thiazoline structure. Furthermore, 2-methyl-2-thiazoline (B147230) itself can be prepared, and it is a known component of some natural products. nih.gov

The general approach involves the condensation of an imidate with a cysteine derivative. researchgate.net This highlights a key synthetic strategy where the carbon-nitrogen double bond of the imidate reacts with the amino and thiol functionalities of the cysteine moiety to form the five-membered thiazoline ring.

Derivatization for Enhanced Reactivity and Specificity

The reactivity of imidates can be fine-tuned through derivatization to improve their performance in nucleophilic reactions.

Modification of Leaving Groups for Improved Nucleophile Reactions

While this compound is a stable and relatively inexpensive reagent, its reactivity with poor nucleophiles can be slow, leading to long reaction times and lower yields. orgsyn.org To address this, the ethoxy leaving group can be modified to a more electron-withdrawing group, thereby enhancing the electrophilicity of the imidate carbon. orgsyn.org

The use of trifluoro- and trichloroethyl imidates has been shown to significantly improve reaction rates and expand the scope of amine nucleophiles that can be used to form amidines. orgsyn.org This enhanced reactivity is crucial for the synthesis of complex molecules where milder reaction conditions are often required.

Crystalline and Stable Hydrochloride Salts of Imidates

This compound is a crystalline solid with a melting point of 112-114 °C. sigmaaldrich.comsigmaaldrich.com It is soluble in water and methanol. sigmaaldrich.comsigmaaldrich.com The hydrochloride salts of imidates, in general, are valued for their stability and ease of handling. orgsyn.org For example, 2,2,2-trichlorothis compound is a crystalline and stable compound that can be stored for extended periods without significant degradation. orgsyn.org This stability is a significant practical advantage in a laboratory and industrial setting. The purification of this compound can be achieved by recrystallization from a mixture of ethanol and diethyl ether. chemicalbook.com

Table 2: Properties of this compound

| Property | Value | Reference |

| CAS Number | 2208-07-3 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | CH3C(=NH)OC2H5 · HCl | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 123.58 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 112-114 °C | sigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in water (50 mg/mL) | sigmaaldrich.comsigmaaldrich.com |

Application in the Synthesis of Pharmacologically Active Compounds

The heterocyclic scaffolds synthesized using this compound are central to many pharmacologically active compounds. For instance, benzimidazole derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The ability to efficiently construct these core structures is therefore of significant interest in medicinal chemistry.

This compound has been used in the preparation of amidinated carbonic anhydrase, which involves the chemical modification of a biologically important enzyme. sigmaaldrich.comsigmaaldrich.com This highlights its utility in bioconjugation and the modification of biomolecules. The synthesis of various substituted s-triazines, which also exhibit biological properties, further underscores the importance of this compound as a versatile reagent in drug discovery and development. nih.govresearchgate.net

Synthesis of Amidino-Benzenesulfonamides as iNOS Inhibitors

Researchers have designed and synthesized a series of novel amidines featuring a benzenesulfonamide (B165840) group to act as selective inhibitors of inducible Nitric Oxide Synthase (iNOS). google.comgoogle.com Overexpression of iNOS is linked to poor outcomes in certain cancers, such as triple-negative breast cancer (TNBC), making it a significant therapeutic target. google.comgoogle.com

In this synthetic pathway, this compound is a key reactant for creating the final amidino-benzenesulfonamide compounds. The synthesis begins with the preparation of amine intermediates. These amines are then dissolved in a solvent like ethanol or acetone, to which this compound is added. google.com The reaction mixture is stirred at room temperature for 24 hours to facilitate the formation of the acetamidine group. google.com This straightforward step efficiently converts the primary amine precursors into the desired N-benzylacetamidine products. google.com

One of the synthesized compounds, N-(3-(((4-methylphenyl)sulfonamido)methyl)benzyl)acetamidine hydrochloride (Compound 1a ), was produced in an 88% yield. google.com The synthesized compounds were evaluated for their ability to inhibit iNOS, and several showed promising activity and selectivity over the constitutive NOS isoforms, which is crucial to avoid unwanted side effects. google.com

Table 1: Synthesized Amidino-Benzenesulfonamides and Yields

| Compound ID | Chemical Name | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 1a | N-(3-(((4-methylphenyl)sulfonamido)methyl)benzyl)acetamidine hydrochloride | 88 | 123–125 |

| 1b | N-(3-(((4-methylphenyl)sulfonamido)methyl)benzyl)benzamidine hydrobromide | 98 | 137–140 |

This table presents data on specific compounds synthesized in the research campaign targeting iNOS inhibitors. google.com

Preparation of Thrombin Inhibitors

A thorough review of scientific literature and patent databases was conducted to identify specific examples of the preparation of thrombin inhibitors utilizing this compound as a key reagent. While thrombin inhibitors are a well-established class of therapeutic agents, and many contain amidine or guanidine (B92328) moieties to interact with the S1 pocket of the enzyme, no explicit, detailed synthetic procedures employing this compound for this purpose could be located in the reviewed sources. epo.org The syntheses of prominent amidine-containing thrombin inhibitors often involve the conversion of a cyano group precursor into the amidine late in the synthesis or use other specific reagents. Therefore, to adhere strictly to the provided instructions and ensure scientific accuracy based on available documentation, this subsection cannot be completed.

Advanced Research Methodologies and Techniques

Spectroscopic Characterization of Modified Biomolecules

Spectroscopic methods are indispensable for elucidating the precise molecular changes that occur upon amidination. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two powerful techniques that provide atomic-level insights into the structure and composition of ethyl acetimidate-modified biomolecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the three-dimensional structure and dynamics of proteins and other biomolecules in solution. wikipedia.orgnih.gov In the context of amidination, NMR can be used to assess the conformational integrity of a protein after modification with ethyl acetimidate and to identify the specific lysine (B10760008) residues that have been modified. nih.gov

The modification of lysine residues introduces acetimidoyl groups, which can lead to changes in the local chemical environment of nearby atomic nuclei. These changes can be detected as shifts in the resonance frequencies in NMR spectra. researchgate.net One-dimensional (1D) NMR, particularly of the proton (¹H) spectrum, can provide a general fingerprint of the protein's folded state. nih.gov Significant changes in the dispersion of signals in the 1D ¹H NMR spectrum after amidination might suggest global conformational changes.

For more detailed analysis, two-dimensional (2D) NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are employed. nih.gov Each peak in an HSQC spectrum corresponds to a specific amide proton and its directly bonded nitrogen atom in the protein backbone. Changes in the chemical shifts of these peaks upon amidination can pinpoint alterations in the local electronic environment, providing insights into structural perturbations. nih.gov While the amidination of lysine side chains does not directly involve the backbone amides, conformational adjustments resulting from the modification can be propagated to the backbone and detected by HSQC.

Furthermore, NMR can be used to monitor the dynamics of the modified protein. Hydrogen-deuterium exchange (HDX) experiments monitored by NMR can reveal changes in the solvent accessibility of backbone amide protons, indicating alterations in the protein's structure and flexibility. wikipedia.org A summary of how NMR techniques can be applied to study amidinated proteins is presented in Table 4.1.1.

| NMR Technique | Information Gained | Relevance to Amidination Studies |

| 1D ¹H NMR | Provides a "fingerprint" of the protein's overall structure and folding. nih.gov | Comparison of spectra before and after modification can indicate global conformational changes. |

| 2D ¹H-¹⁵N HSQC | Resolves individual amide proton signals, providing residue-specific information. nih.gov | Detects changes in the chemical environment of specific residues, indicating local structural perturbations upon amidination. |

| Hydrogen-Deuterium Exchange (HDX) NMR | Measures the rate of exchange of amide protons with solvent, indicating solvent accessibility and hydrogen bonding. wikipedia.org | Can reveal changes in protein dynamics and stability resulting from the modification of lysine residues. |

| Nuclear Overhauser Effect Spectroscopy (NOESY) | Provides information about the spatial proximity of protons. | Can be used to determine the three-dimensional structure of the modified protein and identify any significant structural rearrangements. |

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for the characterization of modified proteins and peptides, including those modified by ethyl acetimidate. creative-proteomics.comucsf.edu The modification of a lysine residue by ethyl acetimidate results in a specific mass increase, which can be readily detected by MS.

In a typical "bottom-up" proteomics workflow, the amidinated protein is first enzymatically digested, commonly with trypsin, into smaller peptides. nih.gov This peptide mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS). The amidinated peptides will exhibit a characteristic mass shift compared to their unmodified counterparts. The mass of the acetimidoyl group (C₂H₅N) added to the lysine side chain allows for the identification of modified peptides.

Tandem mass spectrometry (MS/MS) is then used to sequence the modified peptides and pinpoint the exact site of modification. ucsf.edunih.gov In this technique, a specific peptide ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern can reveal the amino acid sequence and the location of the modification. Studies have shown that amidination can influence peptide fragmentation, for instance, by promoting the formation of specific fragment ions like b₁ ions. nih.govnih.gov This altered fragmentation behavior can be leveraged to improve the identification of amidinated peptides in complex mixtures. nih.gov

The table below summarizes key findings from mass spectrometry studies of amidinated biomolecules.

| Research Finding | Experimental Approach | Significance | Reference |

| Amidination of lysine residues with S-methyl thioacetimidate (a related imidoester) alters peptide fragmentation in CID/HCD, notably increasing the propensity for b₁ ion formation. | Bottom-up proteomics with LC-MS/MS analysis of tryptic digests of a whole-cell lysate. | Provides a unique fragmentation signature that can be used to improve the confidence of peptide identification. | nih.govnih.gov |

| Amidination enabled the detection of 16-26% of peptides not observed in unlabeled samples. | Comparative LC-MS/MS analysis of amidinated and non-amidinated peptide mixtures from a whole-cell lysate. | Demonstrates that amidination can increase the coverage of the proteome in shotgun proteomics experiments. | nih.gov |

| Ethylation of aspartate and glutamate (B1630785) residues can occur as an in vitro modification, leading to a mass shift of +28 Da. | HPLC/MS/MS analysis of proteins with a nonrestrictive protein sequence alignment algorithm. | Highlights a potential confounding modification that has the same nominal mass as other modifications, such as formylation. | nih.gov |

Chromatographic Purification Techniques

Following the modification of biomolecules with ethyl acetimidate hydrochloride, it is often necessary to purify the modified product from unreacted starting materials, by-products, and excess reagent. Chromatographic techniques are central to this purification process, separating molecules based on differences in their physical and chemical properties such as size, charge, and hydrophobicity.

Gel filtration chromatography, also known as size-exclusion chromatography (SEC), separates molecules based on their size and shape. bio-rad.comyoutube.com The stationary phase consists of porous beads with a specific pore size distribution. youtube.com Larger molecules that cannot enter the pores travel through the column in the void volume and elute first. youtube.com Smaller molecules can diffuse into the pores, taking a longer path through the column, and therefore elute later. youtube.com

This technique is particularly useful for separating the modified biomolecule (e.g., a protein) from the small molecular weight this compound and its hydrolysis by-products. It can also be used for buffer exchange or desalting the purified protein sample. bio-rad.com While gel filtration offers the advantage of being a gentle, non-denaturing method that preserves the native structure of the biomolecule, it generally has lower resolution compared to other chromatographic techniques. nih.govnih.gov Therefore, it is often used as an initial purification step or for polishing.

The table below outlines the general parameters for purifying an ethyl acetimidate-modified protein using gel filtration chromatography.

| Parameter | Description | Typical Conditions for Protein Purification |

| Stationary Phase (Resin) | Porous beads with a defined fractionation range. | Sephadex, Sephacryl, Bio-Gel P, Superdex, with a fractionation range appropriate for the size of the target protein. |

| Mobile Phase (Eluent) | An aqueous buffer that is compatible with the stability of the biomolecule. | Phosphate-buffered saline (PBS), Tris-HCl, or other physiological buffers. |

| Sample Volume | Should be a small fraction of the total column volume for optimal resolution. | Typically 1-5% of the column bed volume. nih.gov |

| Elution Profile | Molecules elute in order of decreasing size. | The modified protein will elute earlier than the smaller, unreacted ethyl acetimidate and by-products. |

If the amidination reaction is incomplete, a mixture of fully modified, partially modified, and unmodified protein species will exist. These species will have different net positive charges and can be separated using cation-exchange chromatography. researchgate.net Proteins with a higher degree of positive charge will bind more tightly to the cation-exchange resin and will require a higher salt concentration or a change in pH to be eluted. harvardapparatus.com

The following table details the principles of applying ion-exchange chromatography to the purification of ethyl acetimidate-modified proteins.

| Chromatography Mode | Principle of Separation | Application to Amidinated Proteins |

| Cation-Exchange | Separation based on the strength of interaction between positively charged proteins and a negatively charged stationary phase. | Since amidination preserves the positive charge of lysine residues, cation-exchange can be used to separate protein species with different degrees of modification. Unmodified and partially modified proteins will have different net positive charges and will elute at different salt concentrations. |

| Anion-Exchange | Separation based on the strength of interaction between negatively charged proteins and a positively charged stationary phase. | Generally less applicable for the primary separation of amidinated proteins from their unmodified counterparts, as both are likely to be positively charged at neutral pH. However, it can be used to remove negatively charged contaminants. |

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful purification technique that separates molecules based on their hydrophobicity. harvardapparatus.comhplc.eu The stationary phase is nonpolar (hydrophobic), typically consisting of silica (B1680970) particles with covalently attached alkyl chains (e.g., C4, C8, or C18). nih.gov The mobile phase is a polar solvent system, usually a mixture of water and an organic solvent such as acetonitrile (B52724), with an ion-pairing agent like trifluoroacetic acid (TFA) often included. nih.govresearchgate.net

In RP-HPLC, a gradient of increasing organic solvent concentration is typically used to elute the bound molecules. hplc.eu More hydrophobic molecules interact more strongly with the stationary phase and require a higher concentration of the organic solvent to be eluted.

The amidination of lysine residues with ethyl acetimidate introduces an ethyl group, which can slightly increase the hydrophobicity of the modified protein or peptide. This change in hydrophobicity can be exploited to separate modified species from their unmodified counterparts using RP-HPLC. researchgate.netchromatographytoday.com The high resolution of RP-HPLC makes it particularly suitable for the analysis and purification of complex mixtures, such as the products of a chemical modification reaction. researchgate.net

The table below summarizes the key aspects of using RP-HPLC for the purification of ethyl acetimidate-modified products.

| Parameter | Description | Typical Conditions for Peptide/Protein Purification |

| Stationary Phase | Nonpolar, porous silica particles with bonded alkyl chains. | C4, C8, or C18 columns. C4 and C8 are often preferred for larger proteins, while C18 is common for peptides and smaller proteins. nih.gov |

| Mobile Phase | A polar solvent system, often with an ion-pairing agent. | A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). nih.gov |

| Elution Mechanism | Molecules are eluted by increasing the concentration of the organic solvent in the mobile phase. | Modified peptides/proteins may elute at a slightly different acetonitrile concentration than their unmodified counterparts due to the change in hydrophobicity. |

| Detection | Commonly by UV absorbance at 214 nm (peptide bond) or 280 nm (aromatic residues). | Mass spectrometry can also be coupled to HPLC for simultaneous separation and identification. |

Computational Approaches in Drug Discovery